
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane is an organic compound with the molecular formula C14H30O6 It is characterized by the presence of multiple ether linkages and a methyl group, making it a member of the polyether family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18-Methyl-2,5,8,11,14,17-hexaoxanonadecane typically involves the reaction of specific organic compounds under controlled conditions. One common method is through the etherification of polyhydroxy compounds with methylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The ether linkages in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of biological membranes and as a component in the formulation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of 18-Methyl-2,5,8,11,14,17-hexaoxanonadecane involves its interaction with molecular targets through its ether linkages and methyl group. These interactions can influence the compound’s solubility, reactivity, and ability to form complexes with other molecules. The pathways involved may include hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxadocosane: Another polyether compound with similar ether linkages but a different molecular structure.
Polyethylene Glycol (PEG): A widely used polyether with applications in medicine, biology, and industry.
Uniqueness
18-Methyl-2,5,8,11,14,17-hexaoxanonadecane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of ether linkages and a methyl group makes it particularly useful in specialized applications where other polyethers may not be suitable.
Eigenschaften
CAS-Nummer |
63095-29-4 |
|---|---|
Molekularformel |
C14H30O6 |
Molekulargewicht |
294.38 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propane |
InChI |
InChI=1S/C14H30O6/c1-14(2)20-13-12-19-11-10-18-9-8-17-7-6-16-5-4-15-3/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
BGKYXKRAQUSQCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCCOCCOCCOCCOCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



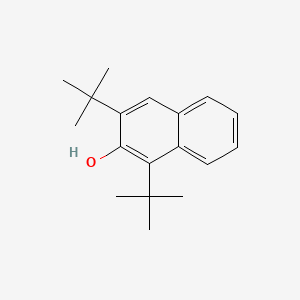

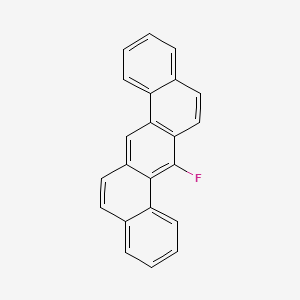
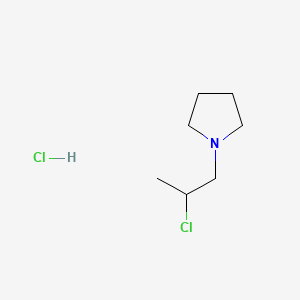
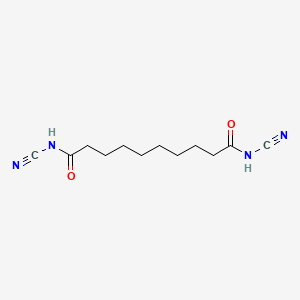
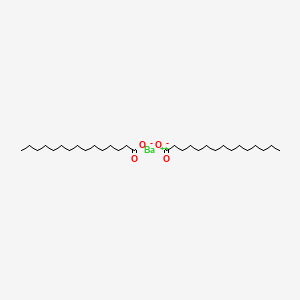
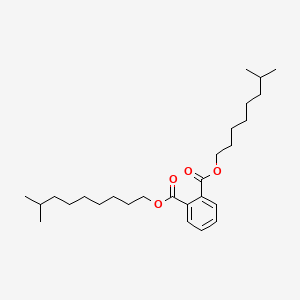
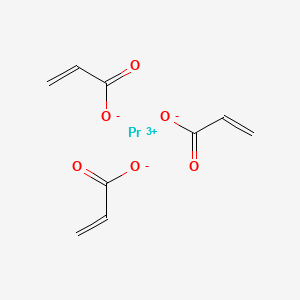

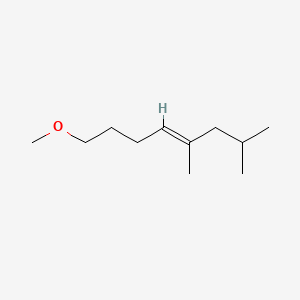

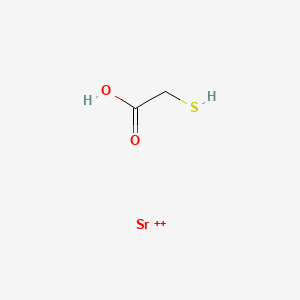
![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)
